4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-(2,2,2-trifluoroethyl)chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c13-12(14,15)6-16-11(18)10-5-8(17)7-3-1-2-4-9(7)19-10/h1-5H,6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBRMSCOUNUDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide typically involves the reaction of a chromene derivative with a trifluoroethylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as recrystallization and purification using chromatographic techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
Trifluoroethyl vs. Trifluoromethylphenyl Groups :
- The trifluoroethyl group in the target compound enhances lipophilicity and metabolic resistance compared to aryl-trifluoromethyl groups (e.g., in ). This is critical for blood-brain barrier penetration in CNS-targeted drugs .
- In contrast, the 3-(trifluoromethyl)phenyl group in may improve π-π stacking with aromatic residues in enzyme active sites.
Sulfamoylbenzyl vs. Trifluoroethyl :
- Sulfamoylbenzyl derivatives (e.g., ) exhibit potent carbonic anhydrase inhibition due to the sulfonamide moiety’s zinc-binding capability. The trifluoroethyl group lacks this interaction, suggesting divergent therapeutic applications .
Methoxyphenethyl groups () contribute to antioxidant effects via radical scavenging.
Synthetic Accessibility :
- The target compound’s synthesis is streamlined using acid chloride intermediates (), whereas sulfamoylbenzyl derivatives require additional steps for sulfonamide introduction ().
Biological Activity
4-Oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of 4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide can be represented as follows:
- Molecular Formula : C₁₄H₁₂F₃N₃O₃
- Molecular Weight : 315.26 g/mol
- IUPAC Name : 4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide
Biological Activity Overview
Research indicates that 4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide exhibits a variety of biological activities, including:
- Anticancer Activity : Several studies have evaluated its efficacy against various cancer cell lines.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways.
Anticancer Activity
A study investigated the cytotoxic effects of 4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated that the compound exhibited significant cytotoxicity with IC₅₀ values of 12.5 µM for MCF-7 and 15.3 µM for A549 cells.
Table 1: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.3 | Cell cycle arrest at G1 phase |
Antioxidant Properties
The antioxidant activity of the compound was assessed using the DPPH radical scavenging assay. The results indicated that it had a scavenging effect comparable to ascorbic acid at higher concentrations.
Table 2: Antioxidant Activity
| Concentration (µM) | Scavenging Percentage (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Enzyme Inhibition Studies
The compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX). The results showed moderate inhibition with IC₅₀ values of 20 µM for COX-1 and 25 µM for LOX-15.
Table 3: Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) | Type of Inhibition |
|---|---|---|
| COX-1 | 20 | Competitive |
| LOX-15 | 25 | Non-competitive |
Case Studies
- Case Study on Cancer Cell Lines : A detailed investigation into the effects of the compound on MCF-7 cells revealed that it induced apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS).
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
